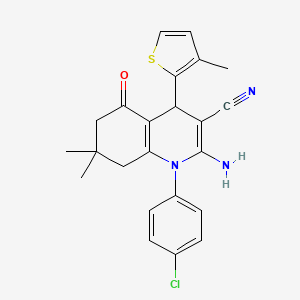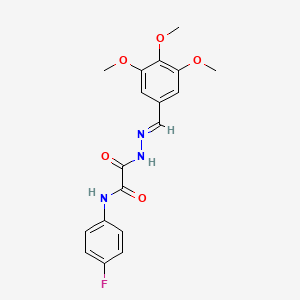![molecular formula C26H24ClN3O3S2 B11541920 2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11541920.png)
2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(6-{[(E)-(4-clorofenil)metiliden]amino}-1,3-benzotiazol-2-il)sulfanil]-N-[2-(3,4-dimetoxi-fenil)etil]acetamida es un complejo compuesto orgánico que ha despertado interés en diversos campos científicos debido a sus propiedades estructurales únicas y posibles aplicaciones. Este compuesto presenta un núcleo de benzotiazol, un grupo clorofenil y un grupo dimetoxi-fenil, lo que lo convierte en una molécula versátil para la investigación y las aplicaciones industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-[(6-{[(E)-(4-clorofenil)metiliden]amino}-1,3-benzotiazol-2-il)sulfanil]-N-[2-(3,4-dimetoxi-fenil)etil]acetamida generalmente implica múltiples pasos, incluida la formación del núcleo de benzotiazol, la introducción del grupo clorofenil y la unión del grupo dimetoxi-fenil. Las condiciones de reacción a menudo requieren catalizadores específicos, solventes y controles de temperatura para garantizar el rendimiento y la pureza deseados del producto.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar técnicas de síntesis a gran escala, como reactores de flujo continuo o procesamiento por lotes, para optimizar la eficiencia y la escalabilidad. El uso de métodos avanzados de purificación, como la cromatografía y la cristalización, es esencial para obtener productos de alta pureza adecuados para diversas aplicaciones.
Análisis De Reacciones Químicas
Tipos de Reacciones
Este compuesto puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a diferentes formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde grupos específicos son reemplazados por otros grupos funcionales.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes (p. ej., permanganato de potasio), agentes reductores (p. ej., borohidruro de sodio) y varios nucleófilos y electrófilos para reacciones de sustitución. Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, juegan un papel crucial en la determinación del resultado de la reacción.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con diferentes grupos funcionales, mientras que las reacciones de sustitución pueden producir una amplia gama de compuestos sustituidos.
Aplicaciones Científicas De Investigación
2-[(6-{[(E)-(4-clorofenil)metiliden]amino}-1,3-benzotiazol-2-il)sulfanil]-N-[2-(3,4-dimetoxi-fenil)etil]acetamida tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos y estudios farmacológicos.
Industria: Utilizado en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos y vías moleculares específicos. Por ejemplo, puede unirse a ciertas enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-[(6-{[(E)-(4-clorofenil)metiliden]amino}-1,3-benzotiazol-2-il)sulfanil]-N-[2-(3,4-dimetoxi-fenil)etil]acetamida se puede comparar con otros derivados de benzotiazol y compuestos que contienen grupos clorofenil y dimetoxi-fenil.
Singularidad
La singularidad de este compuesto radica en su combinación específica de grupos funcionales y características estructurales, que confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferente reactividad, estabilidad y actividad biológica, lo que lo convierte en una molécula valiosa para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C26H24ClN3O3S2 |
|---|---|
Peso molecular |
526.1 g/mol |
Nombre IUPAC |
2-[[6-[(4-chlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C26H24ClN3O3S2/c1-32-22-10-5-17(13-23(22)33-2)11-12-28-25(31)16-34-26-30-21-9-8-20(14-24(21)35-26)29-15-18-3-6-19(27)7-4-18/h3-10,13-15H,11-12,16H2,1-2H3,(H,28,31) |
Clave InChI |
MFBMNIOKTMIWEP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2S,3aR)-2-(4-chlorophenyl)-1-[(4-methoxyphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11541840.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B11541849.png)
![2-[(Z)-{[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-methylphenol](/img/structure/B11541852.png)
![N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11541861.png)
![4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-2-(5-methyl-1H-benzimidazol-2-yl)phenol](/img/structure/B11541863.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11541877.png)
![(2-Bromophenyl){4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11541881.png)
![4-({(E)-[4-(2-methylpropoxy)phenyl]methylidene}amino)-N-(pyridin-2-yl)benzenesulfonamide](/img/structure/B11541891.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B11541896.png)

![N-(1-{N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11541906.png)
![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11541908.png)

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl benzoate](/img/structure/B11541911.png)
